1-Butene, 2-(chloromethyl)-

Vue d'ensemble

Description

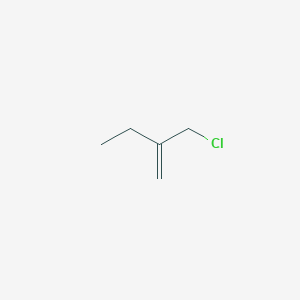

1-Butene, 2-(chloromethyl)-, also known as 1-Butene, 2-(chloromethyl)-, is a useful research compound. Its molecular formula is C5H9Cl and its molecular weight is 104.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butene, 2-(chloromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 2-(chloromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-Butene, 2-(chloromethyl)- is a chemical compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological effects, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

1-Butene, 2-(chloromethyl)- has the molecular formula and is classified as an alkene with a chloromethyl substituent. Its structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of 1-Butene, 2-(chloromethyl)-. In particular, it has been shown to exhibit activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 25 µg/mL |

| Escherichia coli | 100 µg/mL |

These results indicate that 1-Butene, 2-(chloromethyl)- displays more potent activity against gram-positive bacteria compared to gram-negative bacteria. In comparative studies, its effectiveness was noted to be superior to that of standard antibiotics like gentamicin for certain strains .

Cytotoxicity Studies

Cytotoxic effects of 1-Butene, 2-(chloromethyl)- have also been investigated in various cell lines. For instance, in vitro assays revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's mechanism appears to involve the disruption of mitochondrial function and subsequent activation of apoptotic pathways .

The biological activity of 1-Butene, 2-(chloromethyl)- is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival, such as heparanase, which plays a role in tumor metastasis .

- Interaction with Cellular Membranes : The chloromethyl group enhances lipophilicity, facilitating membrane penetration and altering membrane dynamics.

Case Studies

- Antimicrobial Efficacy : A study conducted on essential oils containing 1-Butene, 2-(chloromethyl)- revealed its efficacy against multidrug-resistant bacterial strains. The oil demonstrated a notable reduction in bacterial load in infected animal models, suggesting its potential use as a natural preservative or therapeutic agent .

- Cancer Treatment Research : In a series of experiments focusing on leukemia cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability. Flow cytometry analysis confirmed that treated cells exhibited increased rates of apoptosis compared to controls .

Propriétés

IUPAC Name |

2-(chloromethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVNYBFQRYQEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945700 | |

| Record name | 2-(Chloromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23010-02-8 | |

| Record name | 1-Butene, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023010028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic applications have been explored for 1-Butene, 2-(chloromethyl)-?

A1: 1-Butene, 2-(chloromethyl)-, also known as 3-Chloro-2-(chloromethyl)prop-1-ene, serves as a versatile building block in organic synthesis.

Q2: How does the structure of compounds derived from 1-Butene, 2-(chloromethyl)- relate to their odor?

A: Studies investigating the relationship between structure and odor in 1,4-dioxepan-6-ones derived from 1-Butene, 2-(chloromethyl)- revealed the importance of specific structural features. Researchers observed that the presence of a benzenoid ring system is crucial for imparting a marine odor profile. [] For instance, while 2-propyl-1,4-dioxepan-6-one exhibited a green floral odor, the incorporation of a benzene ring led to compounds with distinct marine scents. This highlights the significant influence of structural modifications on the olfactory properties of these compounds.

Q3: Are there any alternative synthetic routes to compounds typically synthesized using 1-Butene, 2-(chloromethyl)-?

A: Yes, researchers have explored alternative synthetic approaches to access compounds traditionally prepared using 1-Butene, 2-(chloromethyl)-. For example, 2-Chloromethyl-3-tributylstannyl-1-propene, a bifunctional reagent, can serve as an alternative starting material. This compound, accessible from 2-methyl-1-propene-3-ol, offers a different reactivity profile due to the presence of both allystannane and allyl chloride functionalities. [] This allows for diverse synthetic transformations, potentially leading to the synthesis of compounds typically derived from 1-Butene, 2-(chloromethyl)- through different reaction pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.